molecular formula C12H14ClN3 B14365607 5-Chloro-1-(piperidin-4-yl)-1H-benzimidazole CAS No. 90789-41-6

5-Chloro-1-(piperidin-4-yl)-1H-benzimidazole

Cat. No.: B14365607
CAS No.: 90789-41-6
M. Wt: 235.71 g/mol
InChI Key: UZOBXPBNUMDREM-UHFFFAOYSA-N
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Description

5-Chloro-1-(piperidin-4-yl)-1H-benzimidazole: is a chemical compound that belongs to the benzimidazole class of compounds. Benzimidazoles are known for their diverse biological activities and are commonly found in pharmaceuticals. This particular compound has a piperidine ring attached to the benzimidazole core, which enhances its biological activity and makes it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1-(piperidin-4-yl)-1H-benzimidazole typically involves the cyclization of o-phenylenediamine with carbonyl reagents followed by coupling with 1,3-dihalopropane. Another method involves the coupling reaction of o-halo or o-amino substituted nitrobenzene with 1,3-disubstituted propane followed by reduction and cyclization .

Industrial Production Methods: Industrial production methods for this compound are similar to the synthetic routes mentioned above. The process involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow chemistry can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 5-Chloro-1-(piperidin-4-yl)-1H-benzimidazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of various derivatives with potential biological activities .

Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown promising results in inhibiting the growth of certain bacteria and fungi .

Medicine: In medicine, derivatives of this compound are being explored for their potential use as therapeutic agents. They have shown activity against various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds .

Mechanism of Action

The mechanism of action of 5-Chloro-1-(piperidin-4-yl)-1H-benzimidazole involves its interaction with specific molecular targets in the cell. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific derivative and its intended use .

Properties

CAS No.

90789-41-6

Molecular Formula

C12H14ClN3

Molecular Weight

235.71 g/mol

IUPAC Name

5-chloro-1-piperidin-4-ylbenzimidazole

InChI

InChI=1S/C12H14ClN3/c13-9-1-2-12-11(7-9)15-8-16(12)10-3-5-14-6-4-10/h1-2,7-8,10,14H,3-6H2

InChI Key

UZOBXPBNUMDREM-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2C=NC3=C2C=CC(=C3)Cl

Origin of Product

United States

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